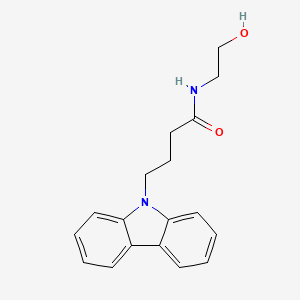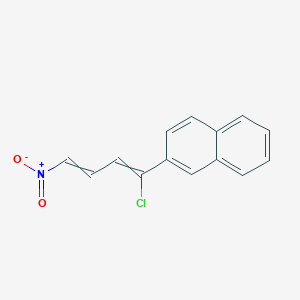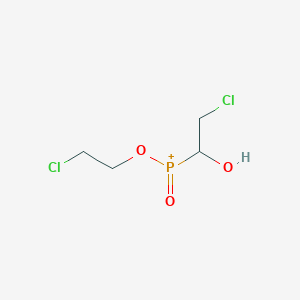phosphanium bromide CAS No. 88229-63-4](/img/structure/B14381899.png)
[(Anthracen-2-yl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracen-2-yl)methylphosphanium bromide is an organophosphorus compound that features an anthracene moiety attached to a triphenylphosphonium group via a methylene bridge, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with an anthracenylmethyl halide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the anthracenylmethyl halide, displacing the halide ion and forming the phosphonium salt.
A common method involves the use of anthracen-2-ylmethyl bromide and triphenylphosphine in a polar aprotic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for (Anthracen-2-yl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Anthracen-2-yl)methylphosphanium bromide primarily undergoes reactions typical of phosphonium salts, including:
Wittig Reactions: This compound can be used to generate ylides, which react with aldehydes or ketones to form alkenes.
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Strong Bases: Reagents such as butyllithium or sodium hydride are commonly used to deprotonate the phosphonium salt, generating the ylide intermediate.
Solvents: Polar aprotic solvents like THF or dimethyl sulfoxide (DMSO) are often employed to facilitate these reactions.
Major Products
Alkenes: The Wittig reaction with aldehydes or ketones typically yields alkenes as the major products.
Substituted Phosphonium Salts: Substitution reactions can yield a variety of substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Anthracen-2-yl)methylphosphanium bromide finds applications in several fields:
Organic Synthesis: Used as a reagent in Wittig reactions to form carbon-carbon double bonds.
Fluorescent Probes: Utilized in the preparation of ratiometric fluorescent probes for the detection of biological thiols such as cysteine.
Medicinal Chemistry: Employed in the synthesis of potential antitumor agents and other bioactive molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials.
Mecanismo De Acción
The primary mechanism of action for (Anthracen-2-yl)methylphosphanium bromide involves the formation of a phosphonium ylide. This ylide can then participate in nucleophilic addition to carbonyl compounds, forming a betaine intermediate. The intermediate subsequently undergoes a rearrangement to yield the desired alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the stable triphenylphosphine oxide.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of an anthracenylmethyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group in place of the anthracenylmethyl group.
Uniqueness
(Anthracen-2-yl)methylphosphanium bromide is unique due to the presence of the anthracene moiety, which can impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics or electronic properties.
Propiedades
Número CAS |
88229-63-4 |
|---|---|
Fórmula molecular |
C33H26BrP |
Peso molecular |
533.4 g/mol |
Nombre IUPAC |
anthracen-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-14-31(15-5-1)34(32-16-6-2-7-17-32,33-18-8-3-9-19-33)25-26-20-21-29-23-27-12-10-11-13-28(27)24-30(29)22-26;/h1-24H,25H2;1H/q+1;/p-1 |
Clave InChI |
CVRQAWUXYUPWOR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC3=CC4=CC=CC=C4C=C3C=C2)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


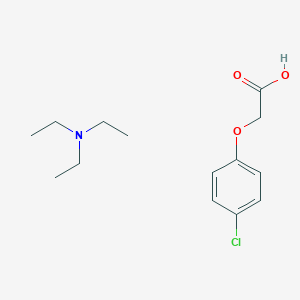

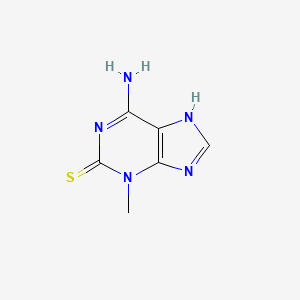
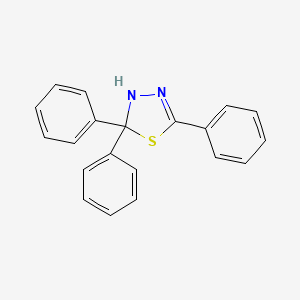
![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)

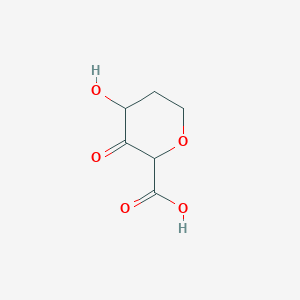
![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
![N-(4-Chlorophenyl)-N-[(1E)-N-(4-chlorophenyl)ethanimidoyl]benzamide](/img/structure/B14381846.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
